![molecular formula C9H12F3N3 B1427933 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine CAS No. 1248474-59-0](/img/structure/B1427933.png)
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine
Overview
Description
4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a useful research compound. Its molecular formula is C9H12F3N3 and its molecular weight is 219.21 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds are used in the synthesis of dopamine d3 receptor antagonists , suggesting potential interaction with dopamine receptors.
Mode of Action
If it interacts with dopamine receptors like its analogs, it may modulate neurotransmission in the brain, affecting mood and behavior .
Biological Activity
4-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]piperidine is a compound characterized by its unique structural features, including a trifluoromethyl group and a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of drug discovery and agrochemicals. The trifluoromethyl group is known to enhance the lipophilicity and overall biological activity of compounds, making them more effective in interacting with biological targets.
- Chemical Name : this compound
- CAS Number : 1248474-59-0
- Molecular Formula : C₉H₁₂F₃N₃
- Molecular Weight : 219.2069 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential applications in medicinal chemistry.
Anticancer Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives based on the 1H-pyrazole structure have shown inhibitory effects on several cancer cell lines, including:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
These compounds demonstrated varying degrees of antiproliferative activity, suggesting that modifications to the pyrazole structure can enhance efficacy against specific cancer types .
Antimicrobial Properties
The incorporation of the trifluoromethyl group has been linked to increased antimicrobial activity. Studies have shown that similar pyrazole derivatives exhibit potent growth inhibition against Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.78–3.125 μg/ml, indicating strong antibacterial potential .
Structure-Activity Relationship (SAR)
The presence of both piperidine and pyrazole rings in the structure of this compound suggests a complex interaction with biological systems. SAR studies have revealed that:
- The trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake.
- Modifications to the piperidine ring can influence binding affinity and selectivity towards biological targets.
This knowledge is critical for optimizing the compound's pharmacological profile for therapeutic applications .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating derivatives of this compound:
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]piperidine typically involves cyclocondensation reactions and can be optimized through various methods, including microwave-assisted techniques. Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the structure and purity of the compound .
Pharmaceutical Applications
This compound has shown potential in several therapeutic areas:
- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. Compounds with similar structures have demonstrated efficacy against various pathogens, including fungi and bacteria. The presence of the trifluoromethyl group enhances these properties, making them suitable candidates for developing new antimicrobial agents .
- CNS Disorders : The compound's structural similarity to known psychoactive substances suggests potential applications in treating central nervous system disorders, including anxiety and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits .
- Anticancer Properties : Studies have highlighted the potential of pyrazole derivatives in cancer therapy, focusing on their ability to inhibit tumor growth and induce apoptosis in cancer cells. The trifluoromethyl substitution is believed to enhance the bioactivity of these compounds against various cancer types .
Agrochemical Applications
The agrochemical industry has shown interest in this compound due to its:
- Pesticidal Activity : Similar pyrazole compounds have been investigated for their effectiveness as pesticides. Their ability to disrupt biological pathways in pests makes them promising candidates for developing environmentally friendly agricultural chemicals .
- Herbicidal Properties : The compound's structural characteristics suggest potential herbicidal activity, which could lead to the development of new herbicides that are effective against resistant weed species .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of pyrazole derivatives, including those structurally related to this compound, for their antimicrobial activity. Results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antifungal activity against common pathogens like Candida albicans and Aspergillus niger. This study underscores the potential of this compound in developing new antifungal agents .
Case Study 2: CNS Activity
In a pharmacological evaluation, a derivative of this compound was tested for its effects on anxiety-like behaviors in animal models. The results showed significant anxiolytic effects compared to control groups, suggesting that this compound could be further explored for treating anxiety disorders .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)pyrazol-1-yl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3/c10-9(11,12)8-3-6-15(14-8)7-1-4-13-5-2-7/h3,6-7,13H,1-2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNXUYZIQBGQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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